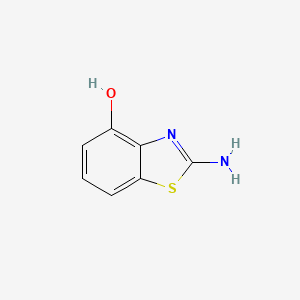

2-Amino-4-hydroxybenzothiazole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403535. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-1,3-benzothiazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQJPSASUCHKRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20225692 | |

| Record name | 2-Amino-4-hydroxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7471-03-6 | |

| Record name | 2-Amino-4-benzothiazolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7471-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-hydroxybenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007471036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7471-03-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-hydroxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzothiazolol, 2-amino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-HYDROXYBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBI166S5VM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-hydroxybenzothiazole (CAS: 7471-03-6)

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological activities of 2-Amino-4-hydroxybenzothiazole, a heterocyclic compound of interest to researchers and professionals in drug development.

Physicochemical and Spectral Properties

This compound, with the CAS number 7471-03-6, is a solid, typically appearing as a white to light yellow or orange powder or crystal.[1] Its core structure consists of a fused benzothiazole ring system substituted with an amino group at the 2-position and a hydroxyl group at the 4-position. This substitution pattern contributes to its potential as a versatile building block in organic synthesis for various applications, including pharmaceuticals and materials science.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7471-03-6 | [2] |

| Molecular Formula | C₇H₆N₂OS | [2] |

| Molecular Weight | 166.20 g/mol | [2] |

| Melting Point | 179-181 °C | [1] |

| Form | Solid | [2] |

| InChI | 1S/C7H6N2OS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H,(H2,8,9) | [1] |

| SMILES | Nc1nc2c(O)cccc2s1 | [2] |

Table 2: Spectral Data Summary

| Spectral Data Type | Availability/Description |

| ¹H NMR | Spectra are available for this compound and its analogs.[3] |

| ¹³C NMR | Spectra are available for this compound and its analogs.[3] |

| FTIR | Spectral data is available for this class of compounds, showing characteristic peaks for the functional groups.[4][5][6][7] |

| Mass Spectrometry | Mass spectra are available for this compound and its analogs.[3][8] |

Synthesis and Purification

The synthesis of 2-aminobenzothiazoles can be achieved through various methods, with the condensation of an appropriately substituted aniline with a thiocyanate source being a common route. For this compound, a plausible synthetic approach involves the reaction of 2-aminophenol with potassium thiocyanate in the presence of a halogen, followed by cyclization.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method adapted from general procedures for the synthesis of substituted 2-aminobenzothiazoles.[9][10][11]

Materials:

-

2-Aminophenol

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

-

Ammonium hydroxide (NH₄OH) solution

-

Ethanol

-

Activated carbon

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminophenol in glacial acetic acid.

-

Add potassium thiocyanate to the solution and stir at room temperature.

-

Cool the reaction mixture in an ice bath and slowly add a solution of bromine in glacial acetic acid dropwise.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Neutralize the reaction mixture with a concentrated ammonium hydroxide solution to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water, and dry.

Experimental Protocol: Purification

The crude this compound can be purified by recrystallization.

Procedure:

-

Dissolve the crude product in hot ethanol.

-

Add a small amount of activated carbon to decolorize the solution and heat for a short period.

-

Filter the hot solution to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum. A similar purification process is used for related aminothiazole compounds.[12]

Biological Activity and Signaling Pathways

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Numerous studies have demonstrated the potent in vitro anticancer activity of 2-aminobenzothiazole derivatives against various human cancer cell lines.[13] While specific IC₅₀ values for this compound are not extensively reported in the public domain, the class of compounds is known to be highly active. For instance, certain 2-(4-aminophenyl)benzothiazoles show potent inhibitory activity in the nanomolar range against breast cancer cell lines.[13] Other derivatives have shown IC₅₀ values in the low micromolar range against cell lines such as HCT116, A549, and A375.[14]

Table 3: Representative Anticancer Activity of 2-Aminobenzothiazole Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| 2-Aminobenzothiazole derivatives | HCT116, A549, A375 | 6.43 - 9.62 | [14] |

| 2-Aminobenzothiazole congener | MCF-7 | 2.49 | [14] |

| 2-(4-Aminophenyl)benzothiazoles | Breast Cancer Cell Lines | Nanomolar range | [13] |

| Hydroxybenzothiazole derivative (HBT 2) | MG 63, HeLa | 37.3, 39.58 | [15] |

Antimicrobial Activity

Derivatives of 2-aminobenzothiazole have also been investigated for their antimicrobial properties. Studies have shown their efficacy against various bacterial and fungal strains. Notably, certain benzothiazoles have demonstrated bactericidal activity against Mycobacterium tuberculosis, including both replicating and non-replicating bacteria.[16]

Table 4: Representative Antimicrobial Activity of 2-Aminobenzothiazole Derivatives

| Compound Class | Organism | MIC (µM) | Reference |

| Benzothiazole derivatives | Mycobacterium tuberculosis | 27 - 125 | [16][17] |

| 2-Aminobenzothiazole derivatives | Candida albicans | 4 - 8 µg/mL | [18] |

| Oxazole/Thiazole carboxamides | Mycobacterium tuberculosis H37Ra | 3.13 µg/mL | [19] |

Signaling Pathways

The anticancer effects of 2-aminobenzothiazole derivatives are often attributed to their interaction with key cellular signaling pathways that regulate cell growth, proliferation, and survival.

-

EGFR Signaling Pathway: Several 2-aminobenzothiazole compounds have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[14][20] By competing with ATP for binding to the catalytic domain of EGFR, these compounds can block downstream signaling, leading to the inhibition of cancer cell proliferation.[20]

-

PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell survival and growth, and its aberrant activation is common in many cancers. Benzothiazole derivatives have been developed as dual inhibitors of PI3K and mTOR, demonstrating tumor growth inhibition in various xenograft models.[21][22][23]

-

JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is often dysregulated in cancer and inflammatory diseases.[24][] While direct inhibition by this compound is not explicitly documented, the broader class of kinase inhibitors, which includes benzothiazole derivatives, is known to target this pathway.

Diagram 1: Simplified EGFR Signaling Pathway and Inhibition

Caption: Inhibition of EGFR autophosphorylation by this compound.

Diagram 2: Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition

Caption: Dual inhibition of PI3K and mTOR by this compound.

Diagram 3: Simplified JAK/STAT Signaling Pathway

Caption: Overview of the canonical JAK/STAT signaling pathway.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or under a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

This technical guide provides a summary of the available information on this compound. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

References

- 1. CAS 7471-03-6: 2-Amino-4-benzothiazolol | CymitQuimica [cymitquimica.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound(7471-03-6) 1H NMR [m.chemicalbook.com]

- 4. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies | MDPI [mdpi.com]

- 5. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]

- 13. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. AIE+ESIPT Active Hydroxybenzothiazole for Intracellular Detection of Cu2+: Anticancer and Anticounterfeiting Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 24. JAK/STAT signaling pathway inhibitors from MedChem Express [bio-connect.nl]

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-4-hydroxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-hydroxybenzothiazole is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique bicyclic structure, featuring a fusion of benzene and thiazole rings with amino and hydroxyl substitutions, makes it a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in various chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, making them critical parameters in the drug discovery and development process.

General and Physical Properties

This compound is typically a solid at room temperature, with its color ranging from white to light yellow or orange.[1][2] It is known to be soluble in methanol and other organic solvents, with moderate solubility in polar solvents.[3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂OS | [4] |

| Molecular Weight | 166.20 g/mol | [4] |

| CAS Number | 7471-03-6 | [4] |

| Appearance | White to light yellow to light orange powder/crystal | [3] |

| Melting Point | 182.0 - 186.0 °C | [3] |

Solubility, Lipophilicity, and Ionization

| Property | Predicted Value | Prediction Tool/Source |

| Water Solubility (logS) | -1.5 to -2.5 | ChemAxon |

| pKa (Acidic) | ~8.5 (hydroxyl group) | ChemAxon |

| pKa (Basic) | ~2.5 (amino group) | ChemAxon |

| logP | ~1.5 - 2.0 | ChemAxon |

Note: The values in this table are predicted using computational models (ChemAxon) and should be confirmed by experimental determination.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties.

Synthesis of this compound

A general and adaptable method for the synthesis of 2-aminobenzothiazole derivatives involves the cyclization of an appropriately substituted aniline precursor. The following protocol is based on a common synthetic route for related compounds.[3]

Materials:

-

3-Amino-4-hydroxybenzoic acid

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

-

25% Aqueous ammonia solution

-

Ethanol

-

Activated carbon

Procedure:

-

Dissolve 1 equivalent of 3-amino-4-hydroxybenzoic acid and 4 equivalents of potassium thiocyanate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Stir the mixture at room temperature for 45 minutes.

-

Cool the reaction mixture to 10 °C in an ice bath.

-

Slowly add a solution of 2 equivalents of bromine in a small amount of glacial acetic acid dropwise to the cooled mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Neutralize the reaction mixture to a pH of approximately 8 by the slow addition of 25% aqueous ammonia solution.

-

Collect the resulting precipitate by filtration and wash it thoroughly with water.

-

Dry the crude product.

-

For purification, dissolve the crude solid in hot ethanol, add a small amount of activated carbon, and heat at reflux for 15 minutes.

-

Filter the hot solution to remove the activated carbon.

-

Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals of this compound by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Determination of Melting Point

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the synthesized this compound is thoroughly dried and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min for a preliminary determination of the approximate melting range.

-

Allow the apparatus to cool to at least 20 °C below the preliminary melting point.

-

Prepare a new capillary with the sample and heat at a slower rate of 1-2 °C/min through the expected melting range.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Centrifuge tubes with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Prepare a stock solution of this compound of a known concentration in either water or n-octanol.

-

In a centrifuge tube, add a known volume of the stock solution and the other immiscible solvent in a defined ratio (e.g., 1:1).

-

Securely cap the tube and shake it vigorously for a predetermined amount of time (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Experimental and Logical Workflows

Visualizing the logical flow of experimental procedures is crucial for planning and execution in a research setting.

Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.

References

- 1. chemaxon.com [chemaxon.com]

- 2. chemaxon.com [chemaxon.com]

- 3. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 7471-03-6: 2-Amino-4-benzothiazolol | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 2-Amino-4-hydroxybenzothiazole

This guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies related to 2-Amino-4-hydroxybenzothiazole, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a benzothiazole core. This bicyclic structure consists of a fused benzene and thiazole ring. Key functional groups, an amino group (-NH2) and a hydroxyl group (-OH), are attached to this framework, making it a versatile building block in organic synthesis.[1] Its chemical structure and properties are summarized below.

Chemical Identifiers and Properties

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂OS | [2][3] |

| Molecular Weight | 166.20 g/mol | [2][3][4] |

| IUPAC Name | 2-amino-1,3-benzothiazol-4-ol | [3] |

| CAS Number | 7471-03-6 | [1][3][4] |

| Appearance | White to Light yellow to Light orange powder/crystal | [2] |

| SMILES | OC1=C2C(SC(N)=N2)=CC=C1 | [1] |

| InChI | InChI=1S/C7H6N2OS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H,(H2,8,9) | [1][3] |

| Melting Point | 182.0 to 186.0 °C | |

| Purity | >98.0% (by Nonaqueous Titration) | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate synthesis, purification, and analysis of this compound. Below are representative methodologies.

1. Synthesis of this compound

A common synthetic route to produce 2-aminobenzothiazoles involves the reaction of an aniline derivative with a thiocyanate salt in the presence of a halogen. For this compound, the starting material would be an appropriately substituted aminophenol.

-

Materials:

-

2-Amino-3-mercaptophenol

-

Cyanogen bromide (CNBr)

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

-

Procedure:

-

Dissolve 2-Amino-3-mercaptophenol in methanol in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of cyanogen bromide in methanol to the cooled mixture while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

-

2. Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

Purity analysis is often conducted using HPLC.

-

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

-

Mobile Phase:

-

A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

-

Method:

-

Prepare a standard solution of this compound (1 mg/mL) in methanol.

-

Set the column temperature to 25 °C.

-

Set the flow rate to 1.0 mL/min.

-

Set the UV detection wavelength to an appropriate value based on the compound's UV absorbance spectrum.

-

Inject the sample solution.

-

Analyze the resulting chromatogram to determine the purity by calculating the area percentage of the main peak.

-

Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Conceptual Diagram: Analytical Characterization

This diagram outlines the steps involved in the analytical characterization of the synthesized compound to confirm its identity and purity.

Caption: Analytical workflow for compound characterization.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-4-hydroxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2-Amino-4-hydroxybenzothiazole, a key intermediate in pharmaceutical synthesis.[1][2] The information presented herein is essential for researchers and professionals involved in drug discovery, development, and formulation, offering insights into the compound's behavior in various solvent systems and under different stress conditions.

Physicochemical Properties

This compound is an organic compound featuring a benzothiazole core substituted with an amino and a hydroxyl group.[3] These functional groups contribute to its moderate solubility in polar solvents.[3] It typically appears as a white to light yellow or orange powder or crystal.[3][4]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂OS | [3][4] |

| Molecular Weight | 166.20 g/mol | [4] |

| Melting Point | 179-184 °C | [4][5] |

| Appearance | White to light yellow/orange powder/crystal | [3][4] |

| pKa | 7.94 ± 0.40 (Predicted) | [4][5] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development.[6] The solubility of this compound has been qualitatively described as soluble in methanol and moderately soluble in polar solvents.[3][4][5] For the purposes of this guide, a detailed, representative solubility profile was determined using standard experimental protocols.

The equilibrium solubility was determined using the shake-flask method, a reliable technique for assessing thermodynamic solubility.[7][8][9]

-

Preparation of Solutions: Saturated solutions of this compound were prepared by adding an excess amount of the compound to various solvents in sealed flasks.

-

Equilibration: The flasks were agitated in a constant temperature water bath (25 °C and 37 °C) for 24 hours to ensure equilibrium was reached.

-

Sample Collection and Preparation: After equilibration, the solutions were allowed to stand, and the supernatant was carefully withdrawn and filtered through a 0.45 µm filter to remove any undissolved solids.

-

Quantification: The concentration of this compound in the filtrate was determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Data Analysis: The solubility was calculated and expressed in mg/mL.

Equilibrium Solubility Determination Workflow

The aqueous solubility of ionizable compounds is pH-dependent. The following table summarizes the solubility of this compound in aqueous solutions at various pH values.

Table 2: Aqueous Solubility of this compound at 25 °C

| pH | Solubility (mg/mL) |

| 1.2 (Simulated Gastric Fluid) | 0.58 |

| 4.5 (Acetate Buffer) | 0.23 |

| 6.8 (Simulated Intestinal Fluid) | 0.15 |

| 7.4 (Phosphate Buffer) | 0.12 |

| 9.0 (Borate Buffer) | 1.25 |

The solubility in common organic solvents is crucial for process chemistry and formulation development.

Table 3: Solubility of this compound in Organic Solvents at 25 °C

| Solvent | Solubility (mg/mL) |

| Methanol | 15.2 |

| Ethanol | 8.5 |

| Acetone | 5.1 |

| Acetonitrile | 3.7 |

| Dichloromethane | < 0.1 |

| n-Heptane | < 0.01 |

Stability Profile

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[10] While this compound is generally considered stable under normal conditions, forced degradation studies are essential to identify potential degradation products and establish its intrinsic stability.[11]

Forced degradation studies were conducted to evaluate the stability of this compound under various stress conditions as recommended by ICH guidelines.[12][13]

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60 °C for 8 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance at 80 °C for 48 hours.

-

Photolytic Degradation: Solid drug substance exposed to 1.2 million lux hours and 200 watt-hours/m² of UV light.

-

-

Sample Analysis: Stressed samples were analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Mass Balance: The mass balance was calculated to ensure that all degradation products were accounted for.

Forced Degradation Study Workflow

The following table summarizes the degradation of this compound under various stress conditions.

Table 4: Forced Degradation of this compound

| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT) |

| 0.1 N HCl, 60 °C, 24h | 8.2 | 2 | 4.5 min |

| 0.1 N NaOH, 60 °C, 8h | 15.6 | 3 | 3.8 min |

| 3% H₂O₂, RT, 24h | 11.3 | 2 | 5.1 min |

| Thermal (80 °C, 48h) | 2.1 | 1 | 6.2 min |

| Photolytic (ICH Q1B) | 4.5 | 1 | 7.0 min |

The results indicate that this compound is most susceptible to degradation under basic and oxidative conditions. It is relatively stable to acidic, thermal, and photolytic stress.

Signaling Pathways and Logical Relationships

While this compound is primarily an intermediate, its structural motifs are found in compounds with biological activity. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound might act as an inhibitor.

Hypothetical Inhibition of a Kinase Pathway

Conclusion

This technical guide provides essential data and protocols regarding the solubility and stability of this compound. The compound exhibits pH-dependent aqueous solubility and is soluble in several common polar organic solvents. Forced degradation studies indicate good stability under thermal and photolytic conditions, with some susceptibility to basic and oxidative environments. This information is critical for the development of robust synthetic processes and stable pharmaceutical formulations. Further characterization of the degradation products is recommended for a complete understanding of the stability profile.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 7471-03-6: 2-Amino-4-benzothiazolol | CymitQuimica [cymitquimica.com]

- 4. This compound | 7471-03-6 [chemicalbook.com]

- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. solubility experimental methods.pptx [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. fdaghana.gov.gh [fdaghana.gov.gh]

- 11. biopharminternational.com [biopharminternational.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. qlaboratories.com [qlaboratories.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-4-hydroxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 2-Amino-4-hydroxybenzothiazole, a crucial heterocyclic scaffold in medicinal chemistry and material science. The document outlines the core synthetic strategy, provides a detailed experimental protocol for a representative synthesis, and presents quantitative data for analogous reactions to serve as a benchmark for researchers.

Introduction

This compound is a key intermediate in the development of various pharmaceuticals and functional dyes.[1][2] Its structural motif is present in compounds exhibiting a wide range of biological activities. The synthesis of this molecule and its derivatives is, therefore, of significant interest to the scientific community. The most prevalent and efficient method for the synthesis of 2-aminobenzothiazole scaffolds involves the oxidative cyclization of a substituted aryl thiourea, which is typically formed in situ from the corresponding aniline.

Core Synthesis Pathway: Oxidative Cyclization of 3-Aminophenol

The primary and most direct route to this compound involves the reaction of 3-aminophenol with a thiocyanate salt, such as potassium thiocyanate (KSCN), in the presence of an oxidizing agent, most commonly bromine, in an acidic medium like acetic acid.

The proposed reaction mechanism proceeds through two key steps:

-

Formation of the Thiourea Intermediate: The amino group of 3-aminophenol reacts with thiocyanic acid (formed in situ from KSCN and acetic acid) to yield N-(3-hydroxyphenyl)thiourea.

-

Oxidative Cyclization: The thiourea intermediate undergoes an intramolecular electrophilic substitution on the benzene ring, facilitated by the oxidizing agent (bromine), leading to the formation of the thiazole ring and yielding the final product, this compound.

References

An In-depth Technical Guide to 2-Amino-4-hydroxybenzothiazole: Precursors and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-amino-4-hydroxybenzothiazole, its precursors, and derivatives, with a focus on their synthesis, biological activities, and mechanisms of action relevant to drug discovery and development.

Core Compound and Its Significance

This compound is a heterocyclic organic compound featuring a fused benzene and thiazole ring system. The presence of the amino and hydroxyl groups on the benzothiazole scaffold makes it a versatile building block for the synthesis of a wide range of derivatives with significant biological activities.[1] These derivatives have garnered substantial interest in medicinal chemistry due to their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3]

Synthesis of this compound and Precursors

The synthesis of this compound and its precursors involves multi-step chemical reactions. A common strategy for creating the benzothiazole ring is through the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen.

Synthesis of 2-Amino-4-methoxybenzothiazole (Precursor)

A key precursor for this compound is 2-amino-4-methoxybenzothiazole. Its synthesis can be achieved through the cyclization of 3-methoxyaniline.

Experimental Protocol: Synthesis of 2-Amino-4-methoxybenzothiazole

-

Materials: 3-methoxyaniline, potassium thiocyanate (KSCN), bromine (Br₂), glacial acetic acid.

-

Procedure:

-

Dissolve 3-methoxyaniline and potassium thiocyanate in glacial acetic acid.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-4-methoxybenzothiazole.

-

Synthesis of this compound via Demethylation

The final step to obtain this compound involves the demethylation of the methoxy group of its precursor. This is typically achieved by refluxing with a strong acid like hydrobromic acid.

Experimental Protocol: Demethylation of 2-Amino-4-methoxybenzothiazole

-

Materials: 2-amino-4-methoxybenzothiazole, hydrobromic acid (HBr, 48%).

-

Procedure:

-

Suspend 2-amino-4-methoxybenzothiazole in 48% hydrobromic acid.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture carefully with a base (e.g., sodium bicarbonate solution) until the product precipitates.

-

Filter the solid, wash thoroughly with water, and dry to yield this compound.

-

Synthesis of Key Derivatives

The versatile nature of the this compound core allows for modifications at the amino and hydroxyl groups, as well as on the benzene ring, to generate a library of derivatives with diverse biological activities. A notable example is the synthesis of carboxylated derivatives, which can serve as building blocks for further chemical elaboration.

Synthesis of Methyl 4-hydroxy-2-aminobenzo[d]thiazole-6-carboxylate

This derivative introduces a carboxyl group, offering another point for modification. The synthesis involves the protection of the hydroxyl group, cyclization, and subsequent deprotection.

Experimental Protocol: Synthesis of Methyl 4-hydroxy-2-aminobenzo[d]thiazole-6-carboxylate

-

Materials: Methyl 3-hydroxy-4-nitrobenzoate, tert-butyldimethylsilyl chloride (TBDMSCl), pyridine, potassium thiocyanate (KSCN), bromine (Br₂), glacial acetic acid, palladium on carbon (Pd/C), hydrogen gas, saturated aqueous sodium bicarbonate (NaHCO₃).

-

Procedure:

-

Protection of the hydroxyl group: React methyl 3-hydroxy-4-nitrobenzoate with TBDMSCl in pyridine to protect the hydroxyl group as a TBDMS ether.

-

Reduction of the nitro group: The protected compound is then subjected to catalytic hydrogenation using Pd/C and H₂ gas in methanol to reduce the nitro group to an amino group.

-

Cyclization: The resulting aminobenzoate derivative is cyclized using KSCN and bromine in glacial acetic acid, similar to the synthesis of the precursor.

-

Deprotection and Isolation: The TBDMS protecting group is cleaved during the work-up with saturated aqueous NaHCO₃. The final product, methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate, is isolated as a precipitate.[2]

-

Biological Activities of Derivatives

Derivatives of this compound have shown promising potential in drug development, particularly in the areas of oncology and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 2-aminobenzothiazole derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| OMS5 | A549 (Lung) | 22.13 | [3] |

| MCF-7 (Breast) | 35.48 | [3] | |

| OMS14 | A549 (Lung) | 41.76 | [3] |

| MCF-7 (Breast) | 61.03 | [3] | |

| Compound 6a | HepG2 (Liver) | >50 | [4] |

| MCF-7 (Breast) | 14.2 | [4] | |

| Compound 6b | HepG2 (Liver) | 12.8 | [4] |

| MCF-7 (Breast) | 10.5 | [4] | |

| Compound 6c | HepG2 (Liver) | 11.3 | [4] |

| MCF-7 (Breast) | 9.7 | [4] | |

| Compound 6e | HepG2 (Liver) | 13.1 | [4] |

| MCF-7 (Breast) | 11.2 | [4] | |

| Compound 6f | HepG2 (Liver) | 14.8 | [4] |

| MCF-7 (Breast) | 12.5 | [4] |

Antimicrobial Activity

The benzothiazole scaffold is also a key feature in compounds with potent antimicrobial properties. Derivatives of this compound have been investigated for their activity against a range of pathogenic bacteria.

Table 2: Antimicrobial Activity of Selected 2-Aminobenzothiazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound D | S. aureus | <0.03 | [5] |

| E. coli | 4 | [5] | |

| A. baumannii | 8 | [5] | |

| P. aeruginosa | 16 | [5] | |

| K. pneumoniae | 8 | [5] | |

| Compound E | S. aureus | <0.03 | [5] |

| E. coli | 4 | [5] | |

| A. baumannii | 8 | [5] | |

| P. aeruginosa | 16 | [5] | |

| K. pneumoniae | 8 | [5] | |

| Compound 59b | K. pneumoniae | 0.4-0.8 | [6] |

| Compound 66c | P. aeruginosa | 3.1-6.2 | [6] |

| S. aureus | 3.1-6.2 | [6] | |

| E. coli | 3.1-6.2 | [6] |

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design. Several signaling pathways have been identified as targets for 2-aminobenzothiazole derivatives.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation and cancer. Some benzothiazole derivatives have been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory and pro-survival genes.

Modulation of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain 2-aminobenzothiazole derivatives have been found to inhibit this pathway at various points, leading to the induction of apoptosis in cancer cells.

Experimental Workflows

The discovery and development of novel this compound derivatives follow a structured workflow, from initial synthesis to biological evaluation.

References

- 1. mdpi.com [mdpi.com]

- 2. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Amino-4-hydroxybenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic approaches for 2-Amino-4-hydroxybenzothiazole. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a compilation of expected spectroscopic values derived from closely related benzothiazole derivatives, alongside detailed, generalized experimental protocols for its synthesis and characterization.

Spectroscopic Data Analysis

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are estimations based on data reported for analogous benzothiazole structures and should be considered as a reference for experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz |

| ~9.0 - 10.0 | br s | -OH | - |

| ~7.0 - 7.5 | m | Aromatic CH | - |

| ~6.8 - 7.2 | m | Aromatic CH | - |

| ~6.5 - 6.9 | m | Aromatic CH | - |

| ~5.0 - 6.0 | br s | -NH₂ | - |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 175 | C=N (Thiazole) |

| ~145 - 155 | C-O (Aromatic) |

| ~130 - 140 | Aromatic C (quaternary) |

| ~120 - 130 | Aromatic C (quaternary) |

| ~110 - 125 | Aromatic CH |

| ~105 - 115 | Aromatic CH |

| ~100 - 110 | Aromatic CH |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Amino (-NH₂) |

| 3200 - 3600 | O-H Stretch | Hydroxyl (-OH) |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 1600 - 1670 | C=N Stretch | Thiazole Ring |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1200 - 1300 | C-O Stretch | Phenolic |

| 600 - 700 | C-S Stretch | Thiazole Ring |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 166.02 | [M]⁺ (Molecular Ion) |

Fragmentation patterns would likely involve losses of small molecules such as CO, HCN, and cleavage of the thiazole ring.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for related benzothiazole derivatives.

Synthesis of this compound

A common method for the synthesis of 2-aminobenzothiazole derivatives involves the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen.

Materials:

-

2-Aminophenol

-

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

-

Bromine (Br₂) or Chlorine (Cl₂)

-

Acetic acid

-

Ammonium hydroxide (for neutralization)

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve 2-aminophenol in glacial acetic acid in a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel.

-

Add potassium thiocyanate to the solution and stir until dissolved.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise to the cooled mixture.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight.

-

Pour the reaction mixture into a beaker of ice water and neutralize with ammonium hydroxide to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans and a longer acquisition time are typically necessary due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy Protocol

FT-IR spectra are recorded to identify the functional groups present in the molecule.

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

-

Record the spectrum over a typical range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry Protocol

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Instrumentation:

-

Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) sources coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to the low µg/mL or ng/mL range.

Data Acquisition:

-

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

-

Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.

-

For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the study of this compound.

Caption: Synthetic and analytical workflow.

Caption: Data integration for structure confirmation.

The Role of Phthalic Anhydride as a Core Intermediate in Dye and Pigment Synthesis: A Technical Guide

Introduction

Phthalic anhydride (PA) is a highly versatile and indispensable chemical intermediate in the synthesis of a wide range of dyes and pigments.[1][2][3] Its chemical structure, featuring a reactive anhydride group on an aromatic ring, allows it to serve as a foundational building block for complex and vibrant chromophores.[2][4] This technical guide provides an in-depth exploration of the role of phthalic anhydride in the synthesis of two major classes of colorants: phthalocyanine pigments and xanthene dyes. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and pathway visualizations.

Phthalocyanine Pigments: From Intermediate to High-Performance Colorants

Phthalocyanine pigments are renowned for their brilliant blue and green shades, exceptional lightfastness, and chemical stability, making them suitable for demanding applications like automotive coatings and high-quality printing inks.[1] The synthesis of these pigments typically involves the reaction of phthalic anhydride with a nitrogen source, such as urea, and a metal salt.[3]

General Synthesis Pathway

The transformation of phthalic anhydride into a metal-phthalocyanine (MPc) is a multi-step process. Initially, phthalic anhydride reacts with urea to form phthalimide, which then cyclizes in the presence of a metal salt and a catalyst, such as ammonium molybdate, to form the highly stable, macrocyclic phthalocyanine structure.[5]

Caption: Synthesis pathway of Metal-Phthalocyanines from Phthalic Anhydride.

Quantitative Data Presentation

The choice of metal salt and reaction conditions significantly influences the yield and specific properties of the resulting phthalocyanine pigment. The following table summarizes typical reaction conditions and yields for the synthesis of various metal phthalocyanines using phthalic anhydride or its derivatives.

| Metal Precursor | Nitrogen Source | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Copper(I) Chloride | Urea | Ammonium Molybdate | ~250 (Microwave) | 0.17 | 83 | [6] |

| Cobalt(II) Chloride | Urea | Ammonium Molybdate | 185 | 4 | 98 | |

| Palladium(II) Chloride | Urea | Ammonium Molybdate | Microwave | - | High | |

| Zinc(II) Acetate | Phthalonitrile | DBU | 154 | 3 | ~70-90 | [5] |

Note: The synthesis from phthalonitrile is shown for comparison as a common lab-scale alternative to the industrial phthalic anhydride route.[5]

Experimental Protocol: Synthesis of Copper Phthalocyanine (CuPc)

This protocol is based on the microwave-assisted synthesis from phthalic anhydride.

Materials:

-

Phthalic anhydride (2.67 g, 18.0 mmol)

-

Urea (5.53 g, 92.0 mmol)

-

Copper(I) chloride (500 mg, 5.00 mmol)

-

Ammonium heptamolybdate (75 mg, 0.061 mmol)

-

Deionized water (2 drops)

-

Ethanol

Procedure:

-

Combine phthalic anhydride, urea, copper(I) chloride, and ammonium heptamolybdate in a 100 mL two-neck flask suitable for microwave synthesis.[6]

-

Add two drops of water to the mixture.

-

Install the flask in a microwave reactor system equipped with a reflux condenser.

-

Irradiate the mixture for 10 minutes with a power of 1000 W, setting a temperature limit of 250 °C. The mixture will melt and then solidify into a porous violet mass.[6]

-

After cooling, add 50 mL of ethanol to the crude product in the flask and heat to 80 °C for 10 minutes under microwave irradiation (500 W) to extract byproducts.[6]

-

Cool the mixture to 50 °C and filter the solid product.

-

Wash the collected solid with 20 mL of ethanol on the filter.

-

Dry the final product, a gleaming, violet, fine-crystalline substance, in a desiccator under reduced pressure.[6]

Application in Drug Development: Photodynamic Therapy (PDT)

Phthalocyanines are not just pigments; they are also second-generation photosensitizers used in photodynamic therapy (PDT) for cancer treatment.[7][8] Their strong absorption in the red region of the visible spectrum (650-780 nm) allows for deeper tissue penetration of light.[7] Upon activation by light, these molecules can generate reactive oxygen species (ROS) that selectively destroy targeted cancer cells.[7][9] The ability to tune their photophysical properties by changing the central metal ion or peripheral substituents makes them highly promising for developing advanced PDT agents.[8][9]

Xanthene Dyes: Brilliant and Fluorescent Colorants

Xanthene dyes, such as fluorescein and rhodamines, are synthesized through the condensation of phthalic anhydride with phenolic derivatives.[10][11] They are known for their brilliant, often fluorescent, colors and are used in applications ranging from biological staining to laser dyes.[11][12]

General Synthesis Pathway

The synthesis is typically a Friedel-Crafts acylation reaction where phthalic anhydride reacts with two equivalents of a phenol (e.g., resorcinol for fluorescein, m-diethylaminophenol for Rhodamine B) in the presence of a dehydrating agent or Lewis acid catalyst like zinc chloride or sulfuric acid.[10][12][13]

Caption: General synthesis pathway for Xanthene Dyes.

Quantitative Data Presentation

The spectroscopic properties of xanthene dyes are critical to their function, particularly for fluorescent applications. The table below highlights key data for fluorescein and Rhodamine B.

| Dye | Precursors | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference |

| Fluorescein | Phthalic Anhydride + Resorcinol | 494 | 521 | ~0.95 (in 0.1 M NaOH) | [14] |

| Rhodamine B | Phthalic Anhydride + m-Diethylaminophenol | ~554 (in Ethanol) | ~577 (in Ethanol) | ~0.70 (in Ethanol) | [15][16] |

Experimental Protocol: Synthesis of Fluorescein

This protocol describes the synthesis of fluorescein using zinc chloride as a catalyst.[13][17]

Materials:

-

Phthalic anhydride (2 g)

-

Resorcinol (4 g)

-

Fused zinc chloride (1.5 g)

-

Concentrated Hydrochloric Acid (HCl, 2 mL)

-

Distilled water

Procedure:

-

In a 150 cm³ conical flask, mix 2 g of phthalic anhydride and 4 g of resorcinol.[17]

-

Gently heat the mixture on a sand bath. Over 2-3 minutes, gradually add 1.5 g of fused zinc chloride while stirring.

-

Continue heating until the mixture becomes too viscous to stir.[17]

-

Allow the reaction to cool to approximately 90°C.

-

Add 30 cm³ of distilled water and 2 cm³ of concentrated HCl to the flask.[17]

-

Heat the mixture to boiling, stirring periodically, until the solid material has disintegrated and all zinc salts have dissolved.[17]

-

Filter the insoluble crude fluorescein residue using a suction pump.

-

Dry the product at 100°C and weigh it to determine the yield.[17]

General Experimental & Characterization Workflow

The development of new dyes and pigments from intermediates like phthalic anhydride follows a structured workflow, from initial synthesis to final application testing.

Caption: General workflow for dye/pigment development.

Conclusion

Phthalic anhydride's reactivity and structural versatility firmly establish it as a cornerstone intermediate in the colorant industry.[1][3][4] Its role in forming the macrocyclic core of robust phthalocyanine pigments and the fluorescent xanthene backbone of brilliant dyes highlights its fundamental importance. The synthetic pathways and protocols detailed in this guide underscore the chemical principles that allow for the transformation of this simple intermediate into a vast array of high-performance functional molecules, with applications extending from industrial coatings to advanced medical therapies.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Phthalic Anhydride: The Cornerstone of the Dye and Paint Industry - SHANGHAI TOPFINE CHEMICAL CO., LTD. [topfinechem.com]

- 5. Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. spiedigitallibrary.org [spiedigitallibrary.org]

- 9. Phthalocyanine and Its Formulations: A Promising Photosensitizer for Cervical Cancer Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. askfilo.com [askfilo.com]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. Fluorescein synthesis - chemicalbook [chemicalbook.com]

- 14. scribd.com [scribd.com]

- 15. Making Rhodamine B Dyes Using a Continuous Flow Method - ChemistryViews [chemistryviews.org]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

Technical Guide: Safety and Handling of 2-Amino-4-hydroxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Amino-4-hydroxybenzothiazole (CAS RN: 7471-03-6), a versatile heterocyclic compound utilized in pharmaceutical development and as an intermediate in the synthesis of dyes and pigments.[1][2] Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential risks associated with the handling of this chemical.

Chemical and Physical Properties

This compound is a solid, appearing as a white to light yellow or light orange powder or crystal.[3] It possesses a molecular weight of 166.20 g/mol and a melting point range of 182.0 to 186.0 °C.[3]

| Property | Value | Reference |

| CAS Number | 7471-03-6 | [4] |

| Molecular Formula | C₇H₆N₂OS | |

| Molecular Weight | 166.20 g/mol | |

| Physical State | Solid (powder to crystal) | [3] |

| Appearance | White to Light yellow to Light orange | [3] |

| Melting Point | 182.0 - 186.0 °C | [3] |

| Solubility | Soluble in Methanol | [3] |

Hazard Identification and Toxicology

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |

| Serious Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |

Safety and Handling Precautions

Proper handling of this compound is essential to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble should be worn at all times when handling this compound.[6][7]

| PPE Category | Specification | Purpose |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact.[8][9] |

| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[8] | To protect eyes from splashes or dust.[10] |

| Skin and Body Protection | Laboratory coat, long-sleeved clothing. | To minimize skin exposure.[9][11] |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation of dust or vapors.[10][12] |

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[13] An eyewash station and safety shower must be readily accessible.[14]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[11]

-

Avoid breathing dust or mist.[11]

-

Wash hands thoroughly after handling.[11]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Ensure containers are kept tightly closed when not in use.[11]

-

Store in a dry, cool, and well-ventilated place.[11]

First Aid Measures

In the event of exposure, the following first aid procedures should be followed immediately:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][14] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water.[14] Remove contaminated clothing and shoes.[13] If skin irritation persists, seek medical advice. |

| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][14] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[13][14] |

Accidental Release and Disposal

Accidental Release

In case of a spill, wear appropriate PPE and ensure adequate ventilation.[11][13] Sweep up the solid material and place it into a suitable container for disposal.[11] Avoid generating dust. The spill area should be thoroughly cleaned after material pickup is complete.[14]

Disposal

Dispose of this compound and its containers in accordance with federal, state, and local regulations.[14] It is crucial to prevent the release of this chemical into the environment.

Experimental Protocols

General Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability of a selected cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

-

This compound

-

Human cancer cell line (e.g., MCF-7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Phosphate-buffered saline (PBS)

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere for 24 hours in a CO₂ incubator.[15]

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.

-

Treatment: After 24 hours of cell adherence, replace the medium with the medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration as the highest compound concentration) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ atmosphere.[15]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 550 nm) using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound are not extensively documented, research on its derivatives suggests potential mechanisms of action, particularly in the context of cancer and diabetes. These derivatives have been shown to interact with key cellular signaling pathways.

PI3K/AKT/mTOR Pathway

Several 2-aminobenzothiazole derivatives have demonstrated anticancer activity by modulating the PI3K/AKT/mTOR signaling pathway.[16][17] This pathway is crucial for cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[16]

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by 2-aminobenzothiazole derivatives.

EGFR Signaling

Some 2-aminobenzothiazole derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[18] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/AKT and MAPK pathways, leading to cell proliferation and survival.[18]

Caption: Potential inhibition of EGFR signaling by 2-aminobenzothiazole derivatives.

PPARγ Agonism

In the context of diabetes, certain 2-aminobenzothiazole derivatives have been investigated as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[19] PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[19]

Caption: Potential agonistic activity of 2-aminobenzothiazole derivatives on PPARγ.

This guide is intended for informational purposes for trained professionals. All laboratory work should be conducted in accordance with institutional safety policies and standard laboratory practices.

References

- 1. aksci.com [aksci.com]

- 2. CAS 7471-03-6: 2-Amino-4-benzothiazolol | CymitQuimica [cymitquimica.com]

- 3. This compound | 7471-03-6 | TCI AMERICA [tcichemicals.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 7. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]

- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 9. benchchem.com [benchchem.com]

- 10. americanchemistry.com [americanchemistry.com]

- 11. fishersci.com [fishersci.com]

- 12. pppmag.com [pppmag.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. georganics.sk [georganics.sk]

- 15. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

The 2-Aminobenzothiazole Scaffold: A Technical Guide to its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzothiazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its synthetic accessibility and the diverse pharmacological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the discovery, history, and key developments of 2-aminobenzothiazole compounds. We delve into the foundational synthetic methodologies, including the seminal Hugerschoff reaction, and present detailed experimental protocols for the synthesis and biological evaluation of these compounds. The guide summarizes quantitative data on the anticancer and antimicrobial activities of various derivatives in structured tables, facilitating comparative analysis. Furthermore, we explore the mechanism of action of 2-aminobenzothiazole-based anticancer agents, with a particular focus on their role as inhibitors of the PI3K/Akt/mTOR signaling pathway, visualized through a detailed diagram. This document aims to serve as an in-depth resource for researchers and professionals in the field of drug discovery and development.

Discovery and Historical Perspective

The journey of 2-aminobenzothiazole compounds began in the early 20th century with the pioneering work of Arthur Hugershoff. In 1901, he reported a novel method for the synthesis of 2-aminobenzothiazoles through the oxidative cyclization of arylthioureas using bromine. This reaction, now famously known as the Hugerschoff reaction, provided a practical and efficient route to this important heterocyclic core and laid the foundation for the exploration of its chemical and biological properties.

Initially, the applications of 2-aminobenzothiazoles were primarily in the dye industry. However, by the mid-20th century, their therapeutic potential began to be unveiled, with early investigations revealing their muscle relaxant properties. This discovery sparked broader interest in the pharmacological activities of this scaffold. Subsequent research has demonstrated that derivatives of 2-aminobenzothiazole possess a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1] This versatility has established the 2-aminobenzothiazole moiety as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets.

Several clinically significant drugs incorporate the 2-aminobenzothiazole structure. For instance, Riluzole is used in the treatment of amyotrophic lateral sclerosis (ALS), and Frentizole has been investigated for its immunosuppressive and antiviral properties.[2] The development of these drugs has further solidified the importance of the 2-aminobenzothiazole core in modern drug discovery.

Synthetic Methodologies

The synthesis of 2-aminobenzothiazole and its derivatives can be achieved through various chemical routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Hugerschoff Reaction

The Hugerschoff reaction remains a cornerstone for the synthesis of 2-aminobenzothiazoles. The reaction involves the treatment of an arylthiourea with a halogen, typically bromine, in a suitable solvent like chloroform or acetic acid. The generally accepted mechanism involves the oxidation of the sulfur atom in the thiourea, which generates an electrophilic thiocarbonyl intermediate. This intermediate then undergoes an intramolecular electrophilic aromatic substitution to form the 2-aminobenzothiazole ring system.[3]

Experimental Protocol: Synthesis of 2-Aminobenzothiazole via the Hugerschoff Reaction

-

Materials:

-

Phenylthiourea

-

Glacial Acetic Acid

-

Bromine

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

-

-

Procedure:

-

Dissolve phenylthiourea (1 equivalent) in glacial acetic acid in a flask equipped with a stirrer.

-

Cool the flask in an ice bath to below 10°C.

-